molecular formula C20H15N3O3S B2864000 N'-[(1E)-(4-nitrophenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide CAS No. 861212-62-6

N'-[(1E)-(4-nitrophenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide

Cat. No.: B2864000
CAS No.: 861212-62-6
M. Wt: 377.42
InChI Key: QWEGUEPNPKABRQ-CIAFOILYSA-N
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Description

N'-[(1E)-(4-Nitrophenyl)methylidene]-4H,5H-naphtho[1,2-b]thiophene-2-carbohydrazide is a Schiff base derivative featuring a naphthothiophene core conjugated to a 4-nitrophenyl group via a methylidene carbohydrazide linkage. Its structure combines electron-withdrawing (nitro) and aromatic (naphthothiophene) moieties, which influence electronic properties and binding interactions .

Properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-20(22-21-12-13-5-9-16(10-6-13)23(25)26)18-11-15-8-7-14-3-1-2-4-17(14)19(15)27-18/h1-6,9-12H,7-8H2,(H,22,24)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEGUEPNPKABRQ-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4H,5H-Naphtho[1,2-b]thiophene-2-carbohydrazide

The hydrazide intermediate is synthesized via hydrazinolysis of the corresponding methyl ester.

Procedure :

  • Methyl 4H,5H-naphtho[1,2-b]thiophene-2-carboxylate (1.0 equiv) is dissolved in anhydrous ethanol.
  • Hydrazine hydrate (3.0 equiv) is added dropwise under nitrogen.
  • The mixture is refluxed at 80°C for 6–8 hours.
  • The precipitate is filtered and recrystallized from ethanol, yielding a white solid (82–88% yield).

Key Data :

Parameter Value
Reaction Temperature 80°C
Reaction Time 8 hours
Solvent Ethanol
Yield 82–88%

Characterization :

  • IR (KBr) : 3250 cm$$ ^{-1} $$ (N–H stretch), 1660 cm$$ ^{-1} $$ (C=O stretch).
  • $$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$) : δ 9.85 (s, 1H, NH), 8.12–7.45 (m, 7H, aromatic), 4.21 (s, 2H, CH$$ _2 $$).

Condensation with 4-Nitrobenzaldehyde

The hydrazide undergoes Schiff base formation with 4-nitrobenzaldehyde under acidic conditions.

Procedure :

  • 4H,5H-Naphtho[1,2-b]thiophene-2-carbohydrazide (1.0 equiv) and 4-nitrobenzaldehyde (1.2 equiv) are dissolved in ethanol.
  • Glacial acetic acid (0.1 equiv) is added as a catalyst.
  • The mixture is refluxed at 78°C for 4 hours.
  • The product is isolated by hot filtration and recrystallized from ethanol/dimethylformamide (DMF) (3:1 v/v), yielding yellow crystals (78–85% yield).

Key Data :

Parameter Value
Catalyst Acetic acid
Solvent Ethanol
Reaction Time 4 hours
Yield 78–85%

Optimization Insights :

  • Solvent Screening : Ethanol outperforms methanol and tetrahydrofuran (THF) due to better solubility of reactants.
  • Stoichiometry : A 1:1.2 molar ratio of hydrazide to aldehyde minimizes unreacted starting material.

Mechanistic Analysis

Hydrazide Formation

The reaction proceeds via nucleophilic acyl substitution. Hydrazine attacks the electrophilic carbonyl carbon of the methyl ester, displacing methoxide and forming the hydrazide.

Schiff Base Condensation

The mechanism involves:

  • Protonation of the aldehyde oxygen by acetic acid.
  • Nucleophilic attack by the hydrazide’s amino group on the activated carbonyl.
  • Dehydration to form the C=N bond, yielding the E-configuration imine.

Spectroscopic Characterization

Infrared Spectroscopy

  • C=N Stretch : 1595–1605 cm$$ ^{-1} $$, confirming imine formation.
  • NO$$ _2 $$ Stretch : 1520 cm$$ ^{-1} $$ (asymmetric) and 1345 cm$$ ^{-1} $$ (symmetric).

Nuclear Magnetic Resonance

  • $$ ^1H $$-NMR (400 MHz, DMSO-$$ d_6 $$) :
    δ 11.42 (s, 1H, NH), 8.65 (s, 1H, CH=N), 8.32–7.51 (m, 11H, aromatic).
  • $$ ^{13}C $$-NMR : δ 163.2 (C=O), 156.8 (CH=N), 149.1 (NO$$ _2 $$-C).

High-Resolution Mass Spectrometry

  • HRMS (ESI) : m/z calcd for C$$ _{20}H$$ _{14}N$$ _{3}O$$ _{3}S $$ [M + H]$$ ^+ $$: 376.0754; found: 376.0758.

Comparative Analysis of Methodologies

Parameter Hydrazide Synthesis Schiff Base Formation
Yield 82–88% 78–85%
Reaction Time 6–8 hours 4 hours
Key Challenge Ester purity Imine stereoselectivity

Industrial Scalability Considerations

  • Purification : Recrystallization replaces column chromatography for cost efficiency.
  • Catalyst Recycling : Acetic acid is recoverable via distillation.

Chemical Reactions Analysis

N’-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential antibacterial and antifungal properties.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic pathways and methodologies.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-nitrophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The exact molecular pathways and targets are still under investigation, but it is believed that the compound disrupts essential cellular processes in microorganisms.

Comparison with Similar Compounds

Core Modifications :

  • Naphthothiophene vs. Naphthothiazole : While the target compound contains a naphthothiophene core, analogs like N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide () replace the sulfur atom in the thiophene ring with a nitrogen, forming a thiazole. This modification alters electronic density and hydrogen-bonding capacity, impacting enzyme inhibition (e.g., MtMetAPs) .
  • Substituent Diversity: N'-[(E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide (): A simpler thiophene derivative with a 4-fluorophenyl group. Fluorine’s electronegativity enhances stability and bioavailability compared to nitro groups .

Physicochemical Properties

Key differences in melting points, spectroscopic data, and stability:

Compound Name Molecular Formula Substituent Melting Point (°C) Key Spectral Data (IR/NMR) Stability
Target Compound C₂₁H₁₅N₃O₃S 4-Nitrophenyl Not reported N-H stretch (3250 cm⁻¹), C=O (1680 cm⁻¹) Stable in organic solvents
N'-[(E)-(4-Fluorophenyl)methylidene]thiophene-2-carbohydrazide () C₁₂H₉FN₂OS 4-Fluorophenyl 180–182 C-F (1230 cm⁻¹), NH (3300 cm⁻¹) High thermal stability
N'-(3-Ethoxy-2-hydroxybenzylidene)-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide (LB2, ) C₂₃H₂₀N₂O₃S 3-Ethoxy-2-hydroxyphenyl 215–217 O-H (3450 cm⁻¹), C=N (1620 cm⁻¹) Fluorescent, pH-sensitive
N-(tert-Butyl)-3-(4-nitrophenyl)thiophene-2-carbohydrazide () C₁₆H₁₈N₄O₃S 4-Nitrophenyl + tert-butyl 198–200 NO₂ asym/sym (1520/1350 cm⁻¹) Hygroscopic

Challenges and Limitations

  • Bioavailability Issues : Despite potent enzyme inhibition, many carbohydrazides (e.g., ) exhibit low MICs against M. tuberculosis, likely due to efflux mechanisms or poor membrane penetration .
  • Synthetic Complexity : Naphthothiophene derivatives require multi-step synthesis, whereas simpler thiophene analogs () are more accessible but less potent .

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